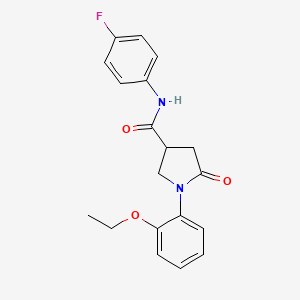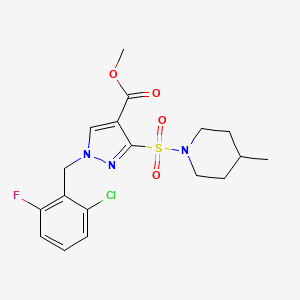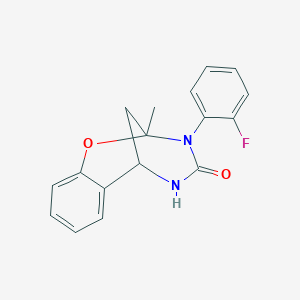![molecular formula C15H21N5O3 B2400996 1-(2-羟乙基)-5-(2-(4-甲基哌啶-1-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 899971-23-4](/img/structure/B2400996.png)
1-(2-羟乙基)-5-(2-(4-甲基哌啶-1-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolopyrimidinone family. These compounds have significant pharmacological importance due to their varied biological activities.
科学研究应用
This compound has found applications in several areas of scientific research:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules, often serving as a key building block in medicinal chemistry.
Biology: : Studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: : Investigated for its pharmacological potential, including anti-inflammatory, antiviral, or anticancer activities.
Industry: : Used in the development of new materials or chemical processes, owing to its unique structural properties and reactivity.
准备方法
Synthetic routes and reaction conditions: : This compound is typically synthesized through a multi-step process. The initial step involves the formation of the pyrazolopyrimidinone core, which is then further modified to introduce the hydroxyethyl and methylpiperidinyl groups.
For example, starting with a suitable pyrazole derivative, one might use a cyclization reaction to form the pyrazolopyrimidinone core. Subsequently, through targeted substitution reactions, the hydroxyethyl and methylpiperidinyl groups are introduced under controlled conditions, often involving specific catalysts or reagents.
Industrial production methods: : In industrial settings, the synthesis of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of flow chemistry techniques, high-throughput screening of catalysts, and stringent purification protocols to ensure the consistency of the product.
化学反应分析
Types of reactions it undergoes
Oxidation: : It can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: : The keto group in the compound can be reduced to form alcohol derivatives.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, especially at the hydroxyethyl and methylpiperidinyl groups.
Common reagents and conditions
Oxidizing agents: : For oxidation reactions, common reagents like hydrogen peroxide or potassium permanganate might be used.
Reducing agents: : Sodium borohydride or lithium aluminum hydride could be employed for reduction reactions.
Substitution reactions: : These might involve reagents like alkyl halides or acyl chlorides under conditions such as heating or using specific catalysts.
Major products: : Depending on the reaction, major products could include oxidized derivatives, reduced alcohol forms, or substituted analogs with varying functional groups.
作用机制
Molecular targets: : The specific mechanism by which this compound exerts its effects can vary based on its application. For example, in medicinal contexts, it might target specific enzymes or receptors.
Pathways involved: : The pathways could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes, leading to altered cellular functions.
相似化合物的比较
Similar compounds: : Related compounds might include other pyrazolopyrimidinones with different substituents, such as 1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolopyrimidin-3(4H)-one.
Uniqueness: : The uniqueness of this compound lies in its specific substituents—hydroxyethyl and methylpiperidinyl—which impart distinct chemical and biological properties compared to other members of the pyrazolopyrimidinone family.
属性
IUPAC Name |
1-(2-hydroxyethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-11-2-4-18(5-3-11)13(22)9-19-10-16-14-12(15(19)23)8-17-20(14)6-7-21/h8,10-11,21H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGGOMBANBEELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2400914.png)
![2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one](/img/structure/B2400916.png)
![N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2400919.png)
![N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2400921.png)
![3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2400922.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)

![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2400927.png)
![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)
![2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2400929.png)


![O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2400935.png)
